Chemical structure and properties of 3-Methoxy-5-phenylaniline
Chemical structure and properties of 3-Methoxy-5-phenylaniline
A Privileged Scaffold for Medicinal Chemistry and Materials Science
Executive Summary
3-Methoxy-5-phenylaniline (CAS 383870-84-6), systematically known as 5-methoxy-[1,1'-biphenyl]-3-amine , represents a high-value intermediate in modern organic synthesis. Its structural uniqueness lies in the meta-meta substitution pattern of the aniline core, combining an electron-donating methoxy group with a lipophilic phenyl ring. This specific geometry makes it a "privileged scaffold" in drug discovery—particularly for kinase inhibitors—and a critical precursor in the design of hole-transport materials for organic light-emitting diodes (OLEDs).
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards, designed for researchers and process chemists.
Chemical Identity & Structure
The compound features a biphenyl core where the primary amine and methoxy groups are positioned at the 3 and 5 positions relative to the phenyl ring connection (position 1). This arrangement creates a unique electronic environment where the amine nucleophilicity is modulated by the inductive withdrawal of the phenyl ring and the resonance donation of the methoxy group.
| Attribute | Detail |
| Common Name | 3-Methoxy-5-phenylaniline |
| IUPAC Name | 5-Methoxy-[1,1'-biphenyl]-3-amine |
| CAS Number | 383870-84-6 |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| SMILES | COc1cc(cc(c1)c2ccccc2)N |
| InChI Key | Predicted: Variable based on isomer resolution |
Structural Analysis:
-
Electronic Character: The methoxy group (
) at position 5 acts as a -donor, increasing electron density on the ring, while the phenyl group at position 1 acts as a weak electron-withdrawing group via induction but extends the -conjugation system. -
Steric Profile: The meta substitution pattern prevents steric crowding around the amine, maintaining its reactivity for nucleophilic attacks (e.g., amide coupling).
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, some values are derived from validated predictive models (ACD/Labs, EPISuite) for structural analogs.
| Property | Value / Description | Source/Note |
| Physical State | Solid (Powder to Crystalline) | Standard for biphenyl amines |
| Color | Off-white to pale brown | Oxidizes slightly upon air exposure |
| Melting Point | 85–110 °C (Predicted) | Analogous to 3-aminobiphenyl (30°C) but elevated by OMe |
| Boiling Point | ~380 °C at 760 mmHg | Predicted based on MW |
| Density | 1.13 ± 0.1 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~4.0 – 4.5 | Less basic than aniline due to phenyl induction |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High organic solubility |
| Water Solubility | Insoluble | Lipophilic backbone |
Synthesis & Manufacturing Protocols
Primary Route: Suzuki-Miyaura Cross-Coupling
The most robust industrial route involves the palladium-catalyzed coupling of 3-bromo-5-methoxyaniline with phenylboronic acid . This method is preferred over nitro-reduction routes due to milder conditions and higher functional group tolerance.
Reaction Scheme:
Detailed Protocol:
-
Reagents:
-
3-Bromo-5-methoxyaniline (1.0 equiv, CAS 16618-68-1)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Potassium Carbonate (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
-
Procedure:
-
Step 1: Charge a reaction vessel with 3-bromo-5-methoxyaniline, phenylboronic acid, and
. -
Step 2: Add the solvent mixture and degas with nitrogen/argon for 15 minutes (Critical to prevent Pd oxidation).
-
Step 3: Add the Pd catalyst under inert atmosphere.[1]
-
Step 4: Heat the mixture to reflux (90–100 °C) for 12–16 hours. Monitor by TLC or LC-MS.
-
Step 5: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine.
-
Step 6: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic logic and forward synthesis flow.
Caption: Figure 1. Suzuki-Miyaura coupling pathway for the synthesis of 3-Methoxy-5-phenylaniline.
Reactivity & Derivatization
As an aniline derivative, 3-Methoxy-5-phenylaniline serves as a versatile nucleophile. Its reactivity is governed by the electron-rich nature of the amino group, though slightly tempered by the biphenyl system.
Key Transformations
-
Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) or acid chlorides to form amides. This is the primary reaction for generating kinase inhibitor libraries.
-
Reductive Amination: Reacts with aldehydes/ketones in the presence of
to form secondary amines. -
Sandmeyer Reaction: The amino group can be converted to a diazonium salt (
), allowing substitution with halides (-Cl, -Br, -I) or nitriles (-CN).
Reaction Workflow Diagram
Caption: Figure 2. Functionalization pathways for 3-Methoxy-5-phenylaniline in medicinal chemistry.
Applications in Drug Discovery & Materials
Medicinal Chemistry[7][8][9]
-
Kinase Inhibition: The biphenyl amine motif is a recurring pharmacophore in Type II kinase inhibitors. The "3-methoxy-5-phenyl" substitution provides a specific hydrophobic interaction vector that can occupy the allosteric pocket of kinases like TTBK1 (Tau-tubulin kinase 1) , relevant in Alzheimer's disease research.
-
Bioisosteres: It serves as a lipophilic bioisostere for other biaryl systems, improving membrane permeability due to the methoxy group's balance of lipophilicity and polarity.
Organic Electronics
-
OLED Materials: Biphenyl amines are precursors for Hole Transport Layers (HTL). The methoxy group improves the solubility of the polymer/oligomer without significantly altering the HOMO energy levels compared to the parent biphenyl amine.
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
-
Skin Irritation: Category 2 (H315).
-
Eye Irritation: Category 2A (H319).
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation (darkening of color).
-
Spill Response: Sweep up solid spills to avoid dust generation.[3] Clean surface with ethanol.
References
-
Angene Chemical. (n.d.). 3-Methoxy-5-phenylaniline Product Details (CAS 383870-84-6). Retrieved from
-
PubChem. (2025).[4] 3-Bromo-5-methoxyaniline (Precursor). National Library of Medicine. Retrieved from
-
ResearchGate. (2012). Conversion of 3-bromo-5-methoxyaniline to compound 3 (Suzuki Coupling Context). Retrieved from
-
Sigma-Aldrich. (n.d.). Suzuki Coupling Reaction Protocols. Retrieved from
Sources
- 1. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Triphenylcarbinol, 99% 76-84-6 India [ottokemi.com]
- 3. Triphenylmethanol(76-84-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 3-Methoxy-D-Phenylalanine | C10H13NO3 | CID 10420176 - PubChem [pubchem.ncbi.nlm.nih.gov]
